molecular formula C21H20ClN3O3 B2547749 Ethyl 4-((4-chlorobenzyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 921989-89-1

Ethyl 4-((4-chlorobenzyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2547749
CAS RN: 921989-89-1
M. Wt: 397.86
InChI Key: SLCQXJMLUMGBBY-UHFFFAOYSA-N
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Description

The compound , Ethyl 4-((4-chlorobenzyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate, is a derivative of pyridazine, which is a heterocyclic aromatic organic compound. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be useful in understanding the compound of interest.

Synthesis Analysis

The synthesis of related compounds, such as ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates, involves a four-component reaction that includes the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile, resulting in moderate to high yields . This suggests that the synthesis of the compound may also involve a multi-component reaction, potentially utilizing similar reagents or conditions.

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, can be modified to produce various derivatives, including pyrano[2,3-c]pyrazole and pyrano[2,3-d]pyridine derivatives . This indicates that the molecular structure of Ethyl 4-((4-chlorobenzyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate could also be amenable to modifications, leading to a range of derivatives with potentially different properties.

Chemical Reactions Analysis

The reactivity of similar compounds, such as ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, with nucleophilic reagents leads to the formation of various heterocyclic compounds . This suggests that the compound may also undergo reactions with nucleophiles, which could be exploited to synthesize new derivatives or to modify its chemical properties.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of Ethyl 4-((4-chlorobenzyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate, they do provide information on the properties of structurally related compounds. For instance, the condensation of diethyl 2-chloro-6-methylpyridine-3,5-dicarboxylate with thiourea and its derivatives leads to the formation of ethyl 3H-2-imino-7-methyl-4-oxopyrido[3,2-e]-1,3-thiazine-6-carboxylate and its isomers . This indicates that the compound of interest may have similar reactivity and could form stable heterocyclic structures with potential applications in various fields.

Scientific Research Applications

Heterocyclic Compound Synthesis

  • Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, closely related to the compound , have been converted into various heterocyclic derivatives like 1,6-diazanaphthalene and pyrano[2,3-c]pyrazole. These conversions are crucial for the synthesis of specialized organic compounds (Harb et al., 1989).

Antimicrobial Agent Development

  • Compounds structurally similar to Ethyl 4-((4-chlorobenzyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate have been synthesized and evaluated for their potential as antimicrobial agents. These compounds have shown promising results against various bacterial and fungal strains, indicating their potential in medical applications (Desai et al., 2007).

Corrosion Inhibition

  • Derivatives of similar compounds have been investigated for their corrosion inhibition properties on mild steel, which is significant for industrial applications. These studies involve examining the efficiency of these compounds in protecting metal surfaces from corrosion, an important aspect in maintaining the longevity of industrial equipment (Dohare et al., 2017).

Crystal and Molecular Structure Analysis

  • The synthesis and characterization of compounds like ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate have been carried out to understand their crystal and molecular structures. This kind of research is crucial in the field of crystallography and materials science (Achutha et al., 2017).

Herbicidal Activity

  • Novel derivatives of pyridazine, which is structurally related to the target compound, have been synthesized and evaluated for herbicidal activities. These compounds show significant potential in agricultural applications, particularly in weed control (Xu et al., 2008).

Mechanism of Action

    Target of Action

    Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets of “Ethyl 4-((4-chlorobenzyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate” would depend on its exact chemical structure and the presence of functional groups that interact with specific proteins or enzymes in the body.

    Mode of Action

    The compound might interact with its targets through a variety of mechanisms, such as inhibiting enzyme activity, blocking receptor binding, or disrupting cellular processes . The exact mode of action would depend on the compound’s chemical structure and the nature of its targets.

    Biochemical Pathways

    The compound could potentially affect various biochemical pathways depending on its targets. For example, it might inhibit a key enzyme in a metabolic pathway, leading to downstream effects on cellular function .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and molecular size could influence its bioavailability .

    Result of Action

    The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. For example, it might lead to changes in cell signaling, gene expression, or metabolic activity .

    Action Environment

    Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)methylamino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-3-28-21(27)20-18(23-13-15-6-8-16(22)9-7-15)12-19(26)25(24-20)17-10-4-14(2)5-11-17/h4-12,23H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCQXJMLUMGBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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